
N-(1-(1-Adamantyl)ethyl)-2-phenylisopropylamine phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-(1-Adamantyl)ethyl)-2-phenylisopropylamine phosphate is a compound that features an adamantane moiety, which is known for its unique structural properties. Adamantane derivatives are widely used in medicinal chemistry, catalyst development, and nanomaterials due to their stability and reactivity
Preparation Methods
The synthesis of N-(1-(1-Adamantyl)ethyl)-2-phenylisopropylamine phosphate involves several steps. One common method includes the alkylation of adamantane derivatives using radical intermediates . The reaction conditions typically involve the use of strong acids or bases to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
N-(1-(1-Adamantyl)ethyl)-2-phenylisopropylamine phosphate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield adamantane ketones, while substitution reactions can introduce different functional groups onto the adamantane core .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, adamantane derivatives are known for their antiviral, anti-Parkinsonian, and anti-Alzheimer properties . The unique structural properties of adamantane make it suitable for use in drug delivery systems and as a component in nanomaterials .
Mechanism of Action
The mechanism of action of N-(1-(1-Adamantyl)ethyl)-2-phenylisopropylamine phosphate involves its interaction with specific molecular targets and pathways. The adamantane moiety is known to enhance the lipophilicity and stability of the compound, allowing it to effectively interact with biological membranes and proteins . This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
N-(1-(1-Adamantyl)ethyl)-2-phenylisopropylamine phosphate can be compared with other adamantane derivatives such as amantadine, rimantadine, and memantine . These compounds share similar structural features but differ in their specific functional groups and applications. For example, amantadine and rimantadine are primarily used as antiviral agents, while memantine is used in the treatment of Alzheimer’s disease .
Properties
CAS No. |
118202-66-7 |
|---|---|
Molecular Formula |
C21H34NO4P |
Molecular Weight |
395.5 g/mol |
IUPAC Name |
N-[2-(1-adamantyl)ethyl]-1-phenylpropan-2-amine;phosphoric acid |
InChI |
InChI=1S/C21H31N.H3O4P/c1-16(9-17-5-3-2-4-6-17)22-8-7-21-13-18-10-19(14-21)12-20(11-18)15-21;1-5(2,3)4/h2-6,16,18-20,22H,7-15H2,1H3;(H3,1,2,3,4) |
InChI Key |
FIJSYJABOMOSBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=CC=C1)NCCC23CC4CC(C2)CC(C4)C3.OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


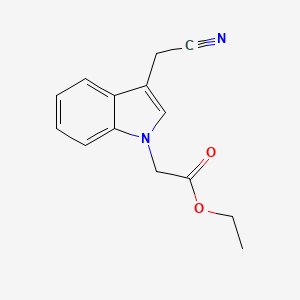
![3-(2,6-Dimethylmorpholin-4-yl)-2-methyl-1-[4-(2-methylbutan-2-yl)phenyl]propan-1-one](/img/structure/B13755886.png)
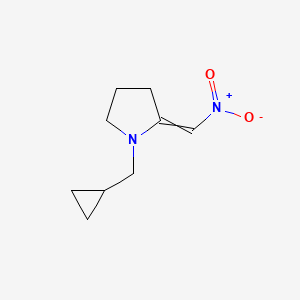
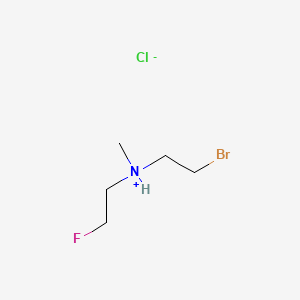
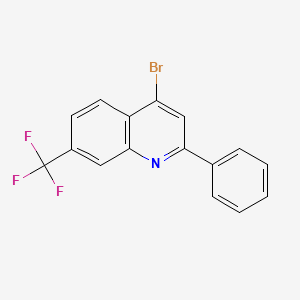

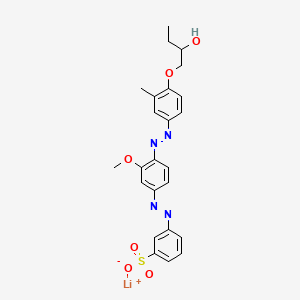
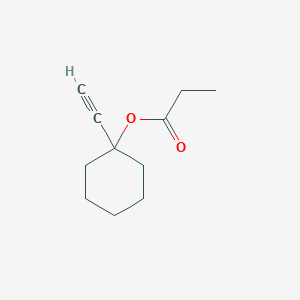

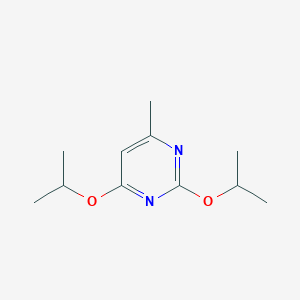
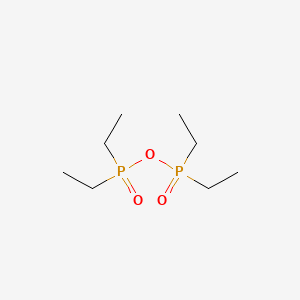
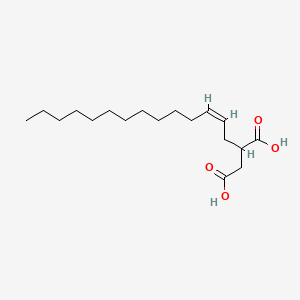
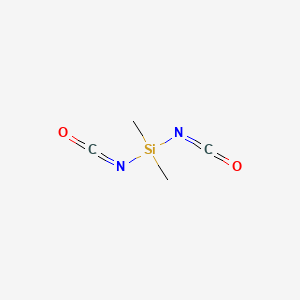
![1-Butylspiro[2.2]pentane](/img/structure/B13755953.png)
